molecular formula C6H10BrNO3 B8350117 2-Bromo-4-methyl4-nitropentanal

2-Bromo-4-methyl4-nitropentanal

Cat. No.: B8350117
M. Wt: 224.05 g/mol
InChI Key: WTBVSHZWSAUKDD-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-4-nitropentanal (hypothetical molecular formula: C₆H₈BrNO₃) is an aliphatic aldehyde featuring a bromo substituent at position 2, and a methyl and nitro group at position 4 of the pentanal backbone. Its aldehyde group enables nucleophilic additions, while the nitro group may facilitate reduction to amines or participate in electrophilic substitutions.

Properties

Molecular Formula

C6H10BrNO3

Molecular Weight

224.05 g/mol

IUPAC Name

2-bromo-4-methyl-4-nitropentanal

InChI

InChI=1S/C6H10BrNO3/c1-6(2,8(10)11)3-5(7)4-9/h4-5H,3H2,1-2H3

InChI Key

WTBVSHZWSAUKDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C=O)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

The table below compares 2-Bromo-4-methyl-4-nitropentanal with compounds sharing nitro, bromo, or aldehyde/ketone functionalities, based on structural analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Reactivity Highlights
2-Bromo-4-methyl-4-nitropentanal* C₆H₈BrNO₃ Aldehyde, Br, NO₂, CH₃ ~222.04 g/mol High aldehyde reactivity (nucleophilic addition); nitro group enhances electrophilicity; Br may undergo substitution.
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ Ketone, Br, OCH₃ 229.08 g/mol Ketone less reactive than aldehyde; methoxy stabilizes aromatic ring via resonance.
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide C₁₂H₉Br₂N₂O₃S Sulfonamide, Br, NO₂ 436.08 g/mol Sulfonamide enables H-bonding; Br and NO₂ enhance electrophilicity; stable crystalline structure.
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide C₁₀H₁₀BrN₂O₃ Amide, Br, NO₂ 297.10 g/mol Amide group resists nucleophilic attack; Br and NO₂ direct substitution patterns.
4-Bromo-2-chloro-6-nitrophenol C₆H₃BrClNO₃ Phenol, Br, Cl, NO₂ 267.45 g/mol Phenolic OH (acidic, pKa ~8); NO₂ and halogens enhance oxidative stability.

*Hypothetical data inferred from structural analogs.

Key Comparative Insights

Reactivity Differences: Aldehyde vs. Ketone/Amide: The aldehyde group in 2-Bromo-4-methyl-4-nitropentanal is more reactive toward nucleophiles (e.g., Grignard reagents or amines) compared to the ketone in 2-Bromo-4'-methoxyacetophenone or the amide in 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide . Nitro Group Effects: The nitro group in all compounds enhances electrophilicity, but its position relative to bromo and methyl groups in 2-Bromo-4-methyl-4-nitropentanal may direct substitution reactions (meta/para) differently than in aromatic analogs like 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide .

Physical Properties: Polarity and Solubility: The aldehyde and nitro groups increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO or acetone). This contrasts with sulfonamide-containing compounds, which exhibit higher solubility due to H-bonding . Melting Points: Nitro and bromo groups typically elevate melting points. For example, 4-Bromo-2-chloro-6-nitrophenol (m.p. ~150–160°C) likely has a higher melting point than 2-Bromo-4-methyl-4-nitropentanal due to aromatic rigidity and H-bonding.

Synthetic Applications :

  • Pharmaceutical Intermediates : The nitro group in 2-Bromo-4-methyl-4-nitropentanal could be reduced to an amine for drug synthesis, similar to intermediates in and .
  • Cross-Coupling Reactions : The bromo substituent may participate in Suzuki or Ullmann couplings, a feature shared with 2-Bromo-4-methylthiazole and 4-Bromo-2-fluorobenzylamine .

Safety and Handling: Bromo and nitro compounds often require controlled handling due to toxicity and explosivity (e.g., 2-Bromo-4'-methoxyacetophenone is restricted to laboratory use as an intermediate ).

Structural Characterization Techniques

Crystallographic tools like SHELXL and ORTEP-III are critical for determining the spatial arrangement of bromo and nitro substituents. For example, the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide revealed a planar nitro group, which likely applies to 2-Bromo-4-methyl-4-nitropentanal’s conformation.

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